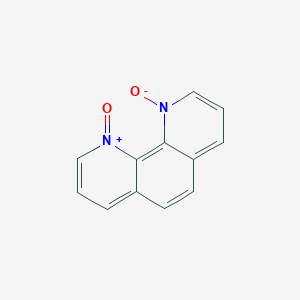
1,10-Phenanthroline, 1,10-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Phenanthroline 1,10-dioxide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound This compound is characterized by the presence of two nitrogen atoms in its structure, which makes it a versatile ligand in coordination chemistry
準備方法
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline 1,10-dioxide can be synthesized through the oxidation of 1,10-phenanthroline. One common method involves using a green oxidant, such as peroxomonosulfate ion, in an acidic aqueous solution . The reaction conditions typically include maintaining the solution at a specific pH and temperature to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for 1,10-phenanthroline 1,10-dioxide are not extensively documented, the general approach involves large-scale oxidation processes using environmentally friendly oxidants. The focus is on optimizing reaction conditions to achieve high efficiency and minimal environmental impact.
化学反応の分析
Types of Reactions: 1,10-Phenanthroline 1,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in several organic reactions.
Reduction: It can be reduced back to 1,10-phenanthroline under specific conditions.
Substitution: The nitrogen atoms in the structure allow for substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate ion in acidic conditions.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Regeneration of 1,10-phenanthroline.
Substitution: Formation of substituted phenanthroline derivatives.
科学的研究の応用
1,10-Phenanthroline 1,10-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and photochemical properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to chelate metal ions.
Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs.
Industry: Utilized in the development of sensors and analytical reagents for detecting metal ions.
作用機序
The mechanism of action of 1,10-phenanthroline 1,10-dioxide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion at the active site, thereby preventing the enzyme from catalyzing its reaction . The compound’s planarity and aromaticity also contribute to its ability to intercalate with DNA, which can disrupt biological processes at the molecular level .
類似化合物との比較
1,10-Phenanthroline: The parent compound without the dioxide group.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.
Bathocuproine: A derivative of 1,10-phenanthroline with additional substituents that enhance its properties.
Uniqueness: 1,10-Phenanthroline 1,10-dioxide is unique due to the presence of the dioxide group, which enhances its oxidative properties and broadens its range of applications. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in coordination chemistry and catalysis .
特性
CAS番号 |
72799-24-7 |
|---|---|
分子式 |
C12H8N2O2 |
分子量 |
212.20 g/mol |
IUPAC名 |
10-oxido-1,10-phenanthrolin-1-ium 1-oxide |
InChI |
InChI=1S/C12H8N2O2/c15-13-7-1-3-9-5-6-10-4-2-8-14(16)12(10)11(9)13/h1-8H |
InChIキー |
PWLFRYTYPPCAHX-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C2=C3C(=CC=C[N+]3=O)C=CC2=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


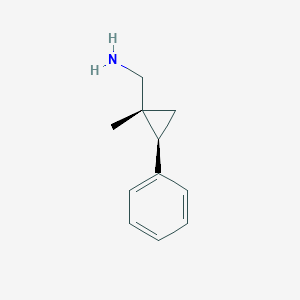
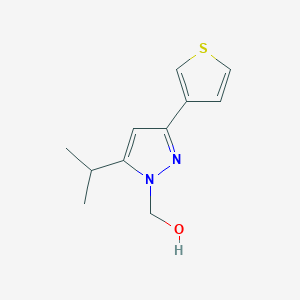
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
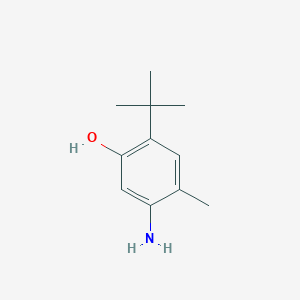
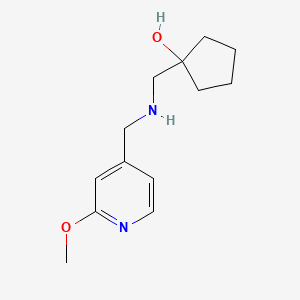

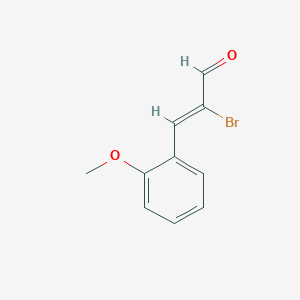
![1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13348954.png)
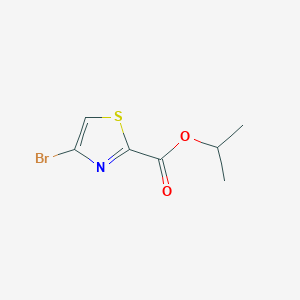
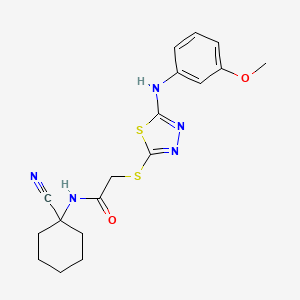
![3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid](/img/structure/B13348962.png)
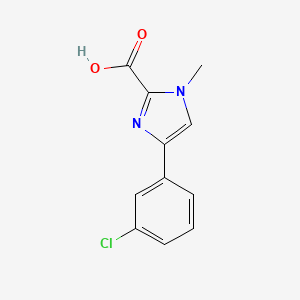
![(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13348978.png)

